molecular formula C16H22O2 B8462676 Cyclohexyl 3,5-dimethyl-2-methoxyphenyl ketone

Cyclohexyl 3,5-dimethyl-2-methoxyphenyl ketone

Cat. No. B8462676
M. Wt: 246.34 g/mol
InChI Key: NWPJMTCWTALVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl 3,5-dimethyl-2-methoxyphenyl ketone is a useful research compound. Its molecular formula is C16H22O2 and its molecular weight is 246.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexyl 3,5-dimethyl-2-methoxyphenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl 3,5-dimethyl-2-methoxyphenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Cyclohexyl 3,5-dimethyl-2-methoxyphenyl ketone

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

cyclohexyl-(2-methoxy-3,5-dimethylphenyl)methanone

InChI

InChI=1S/C16H22O2/c1-11-9-12(2)16(18-3)14(10-11)15(17)13-7-5-4-6-8-13/h9-10,13H,4-8H2,1-3H3

InChI Key

NWPJMTCWTALVJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C2CCCCC2)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

53 Grams of 60% sodium hydride was gradually added to a solution prepared by dissolving 256.2 g of cyclohexyl 3,5-dimethyl-2-hydroxyphenyl ketone in 1 liter of dimethylformamide with stirring, generating the temperature of the reaction mixture was risen to 70° C. by generating the heat. After continuation of stirring for 30 minutes, the reaction mixture was cooled to room temperature and thereto was added dropwise 233 g of methyl iodide. The reaction mixture was further stirred at the same temperature for 2 hours and then added to 1 liter of ice water and stirred. The organic layer was extracted with 3 liters of ethyl acetate. The extract was washed with water and then with a saturated aqueous sodium chloride solution and then dried with anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 285.2 g of cyclohexyl 3,5-dimethyl-2-methoxyphenyl ketone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclohexyl 3,5-dimethyl-2-hydroxyphenyl ketone
Quantity
256.2 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
233 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four

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